molecular formula C10H5ClF3NO3S B3035642 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione CAS No. 338397-83-4

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione

Cat. No.: B3035642
CAS No.: 338397-83-4
M. Wt: 311.67 g/mol
InChI Key: JIDNCDBBERYMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione is an organic compound with the molecular formula C10H5ClF3NO3S and a molecular weight of 311.67 g/mol. This compound is known for its diverse applications in scientific experiments and has been studied for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with oxalyl chloride and a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The oxolane-2,5-dione ring can be reduced to form diols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include diols and other reduced derivatives.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.

    2-Chloro-5-(trifluoromethyl)pyridine: Employed as a model substrate in regioselective functionalization studies.

    2-Hydroxy-3-chloro-5-(trifluoromethyl)pyridine: Used in organic synthesis as a fluorinated intermediate.

Uniqueness

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione is unique due to its combination of a trifluoromethyl group, a sulfanyl group, and an oxolane-2,5-dione ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO3S/c11-5-1-4(10(12,13)14)3-15-8(5)19-6-2-7(16)18-9(6)17/h1,3,6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDNCDBBERYMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149753
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338397-83-4
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione
Reactant of Route 2
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione
Reactant of Route 3
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione
Reactant of Route 4
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione
Reactant of Route 5
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione
Reactant of Route 6
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.